molecular formula C23H24ClN5O B11198877 3-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}-6-{[4-(propan-2-YL)phenyl]methyl}-4,5-dihydro-1,2,4-triazin-5-one

3-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}-6-{[4-(propan-2-YL)phenyl]methyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B11198877
M. Wt: 421.9 g/mol
InChI Key: HKJIATGRGMKOQI-UHFFFAOYSA-N
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Description

3-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}-6-{[4-(propan-2-YL)phenyl]methyl}-4,5-dihydro-1,2,4-triazin-5-one is a complex organic compound that features an indole moiety, a triazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}-6-{[4-(propan-2-YL)phenyl]methyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves multiple steps, including the formation of the indole and triazine rings. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The triazine ring can be synthesized through a condensation reaction involving appropriate amines and nitriles .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}-6-{[4-(propan-2-YL)phenyl]methyl}-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

3-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}-6-{[4-(propan-2-YL)phenyl]methyl}-4,5-dihydro-1,2,4-triazin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}-6-{[4-(propan-2-YL)phenyl]methyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazine ring can also interact with biological molecules, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}-6-{[4-(propan-2-YL)phenyl]methyl}-4,5-dihydro-1,2,4-triazin-5-one apart is the combination of the indole and triazine moieties, which provides a unique set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C23H24ClN5O

Molecular Weight

421.9 g/mol

IUPAC Name

3-[2-(5-chloro-1H-indol-3-yl)ethylamino]-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C23H24ClN5O/c1-14(2)16-5-3-15(4-6-16)11-21-22(30)27-23(29-28-21)25-10-9-17-13-26-20-8-7-18(24)12-19(17)20/h3-8,12-14,26H,9-11H2,1-2H3,(H2,25,27,29,30)

InChI Key

HKJIATGRGMKOQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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